1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a benzyl group at position 1 and a benzodiazole moiety at position 2. The benzodiazole is further modified with a 4-fluorophenylmethyl group. Its molecular formula is C₂₄H₂₀FN₃O, with a molecular weight of 385.44 g/mol.
Properties
IUPAC Name |
1-benzyl-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c26-21-12-10-19(11-13-21)16-29-23-9-5-4-8-22(23)27-25(29)20-14-24(30)28(17-20)15-18-6-2-1-3-7-18/h1-13,20H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIHTWJZIFYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzodiazole/Pyrrolidinone Core
Compound A : 4-[1-(2-Fluorobenzyl)-1H-Benzimidazol-2-yl]-1-(3-Methylphenyl)Pyrrolidin-2-one
- Structural Differences: Benzodiazole substituent: 2-fluorophenylmethyl vs. 4-fluorophenylmethyl. Pyrrolidinone substituent: 3-methylphenyl vs. benzyl.
- The 3-methylphenyl group introduces a hydrophobic moiety, possibly increasing logP compared to the benzyl group in the target compound .
Compound B : 4-{1-[2-(4-Methoxyphenoxy)Ethyl]-1H-Benzimidazol-2-yl}-1-[3-(Trifluoromethyl)Phenyl]Pyrrolidin-2-one
- Structural Differences: Benzodiazole substituent: 2-(4-methoxyphenoxy)ethyl vs. 4-fluorophenylmethyl. Pyrrolidinone substituent: 3-(trifluoromethyl)phenyl vs. benzyl.
- Implications: The methoxyphenoxyethyl chain enhances solubility (due to ether oxygen) but may reduce blood-brain barrier penetration. The electron-withdrawing trifluoromethyl group could increase metabolic stability compared to the benzyl group .
Compound C : 4-(1H-1,3-Benzodiazol-2-yl)-1-(4-Fluorophenyl)Pyrrolidin-2-one (CAS 876712-94-6)
Modifications to the Pyrrolidinone Ring
Compound D : 4-{1-[2-(2,6-Dimethylphenoxy)Ethyl]-1H-Benzodiazol-2-yl}-1-[(4-Fluorophenyl)Methyl]Pyrrolidin-2-one Hydrochloride
- Structural Differences: Benzodiazole substituent: 2-(2,6-dimethylphenoxy)ethyl vs. 4-fluorophenylmethyl. Salt form: Hydrochloride vs. free base.
- Hydrochloride salt improves aqueous solubility for formulation .
Compound E : 2-[(1-{1-[(4-Fluorophenyl)Methyl]-1H-Benzodiazol-2-yl}Piperidin-4-yl)(Methyl)Amino]Pyrimidin-4-ol
- Structural Differences: Replaces pyrrolidinone with a piperidine ring and adds a pyrimidin-4-ol group.
- Implications: Piperidine’s six-membered ring may alter conformational flexibility.
Pharmacological and Physicochemical Data Comparison
- Trends: Increased logP correlates with bulkier hydrophobic substituents (e.g., trifluoromethyl in Compound B). Higher TPSA values (e.g., Compound B) correspond to polar groups like methoxy and phenoxy.
Biological Activity
The compound 1-benzyl-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C
- Molecular Weight : Approximately 320.4 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A benzodiazole moiety, which is often associated with various biological activities.
- A pyrrolidinone ring that contributes to its pharmacological properties.
- A fluorophenyl group , which may enhance lipophilicity and bioactivity.
Research indicates that the biological activity of this compound may be linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation, such as mTORC1, which plays a crucial role in cellular growth and metabolism .
- Induction of Autophagy : The compound has been observed to modulate autophagy pathways, potentially leading to increased cell death in cancerous cells while sparing normal cells .
- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activities, which can protect cells from oxidative stress .
Therapeutic Potential
The therapeutic implications of this compound are significant, particularly in oncology:
- Anticancer Activity : The ability to disrupt mTORC1 activity and enhance autophagy suggests potential use as an anticancer agent. It may selectively target tumor cells under metabolic stress .
- Neuroprotective Effects : Given the structural similarities with other neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases.
In Vitro Studies
Several studies have examined the effects of this compound on various cancer cell lines:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MIA PaCa-2 (pancreatic cancer) | 10 µM | Reduced mTORC1 activity by 78% | |
| HeLa (cervical cancer) | 5 µM | Induced autophagic flux disruption |
These findings highlight the compound's potential as an effective agent against specific cancers.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the full therapeutic potential. Current research is ongoing to evaluate the pharmacokinetics and safety profile of this compound in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
